
1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde” is a chemical compound . It is a member of the indole family, which are important precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde” includes a benzyl group attached to an indole ring, which is further substituted with two methoxy groups and a carboxaldehyde group .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are ideal precursors for the synthesis of active molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde” include its melting point, boiling point, density, molecular formula, and molecular weight .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV properties . These compounds could potentially be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives possess antioxidant properties . These compounds could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . These compounds could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives possess antidiabetic properties . These compounds could potentially be used in the treatment of diabetes.
Future Directions
Mechanism of Action
Target of Action
1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde, also known as 1-Benzyl-4,6-dimethoxy-1H-indole-3-carboxaldehyde, is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . It also plays a role in the preparation of inhibitors of the Bcl-2 family of proteins , which are key regulators of the apoptotic process.
Mode of Action
The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins, to exert its effects . .
Biochemical Pathways
The compound is involved in the Nazarov type electrocyclization , a type of pericyclic reaction that results in the formation of a cyclopentenone or its equivalent. It also participates in Mannich type coupling with aldehydes and secondary amines
Result of Action
The compound’s action results in the inhibition of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins . This could potentially lead to the regulation of gene expression and the induction of apoptosis, respectively.
properties
IUPAC Name |
1-benzyl-4,6-dimethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-8-16-18(17(9-15)22-2)14(12-20)11-19(16)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFLKMFXLMSNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2CC3=CC=CC=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B2375143.png)
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)
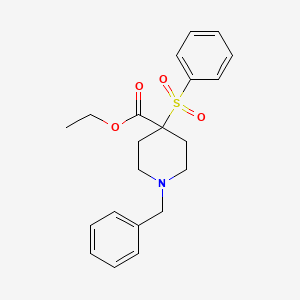
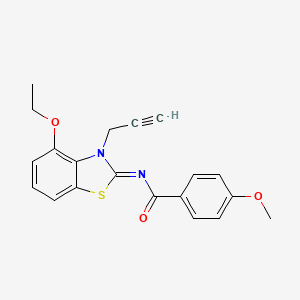
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)
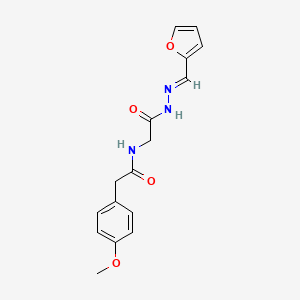
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
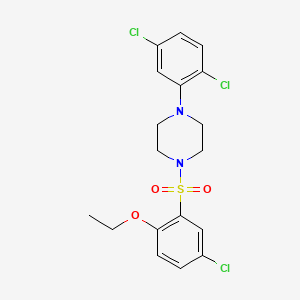
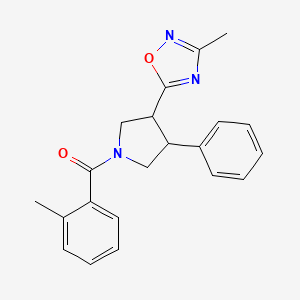
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)
![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)